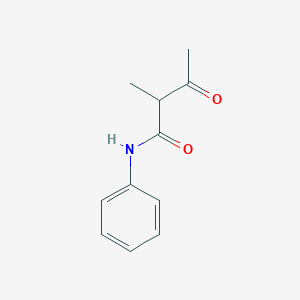

2-Methylacetoacetanilide

Description

Contextualization within Acetoacetanilide (B1666496) Derivatives and Anilide Chemistry

2-Methylacetoacetanilide, also known as o-acetoacetotoluidide, is a derivative of acetoacetanilide and a member of the larger class of anilides. chemicalbook.comontosight.ai Anilide chemistry is a fundamental area of organic chemistry, focusing on compounds containing a phenyl group attached to a nitrogen atom, which is itself part of an amide functional group. acs.orggoogle.comacs.org These compounds are pivotal intermediates in the synthesis of a wide array of chemicals, including pharmaceuticals, agrochemicals, and dyes. github.comopenaccessjournals.commdpi.com

Acetoacetanilide and its derivatives are characterized by the presence of a β-ketoamide moiety. wikipedia.org This structural feature imparts unique reactivity, making them valuable building blocks in organic synthesis. lnu.edu.cnacs.org The methyl group at the ortho position of the phenyl ring in 2-Methylacetoacetanilide influences its steric and electronic properties compared to the parent acetoacetanilide molecule, affecting its reactivity and the properties of its downstream products. researchgate.net

The versatility of acetoacetanilide derivatives is demonstrated by their use in multicomponent reactions to produce complex heterocyclic structures like 4H-pyrans and 1,4-dihydropyridines, some of which have shown potential as antitumor agents. nih.gov Furthermore, they serve as starting materials for the synthesis of thiophene (B33073) derivatives with cytotoxic activities. researchgate.net

Academic Significance as a Synthetic Precursor and Model System

In academic research, 2-Methylacetoacetanilide serves as a crucial precursor for synthesizing a variety of organic compounds. It is a key intermediate in the production of organic pigments, particularly arylide yellows. chemicalbook.comgithub.comwikipedia.orgmedium.comgoogle.comquadintel.com Its role extends to the agrochemical industry, where it is used in the formulation of pesticides. github.commedium.com

The compound's structure, featuring a β-dicarbonyl system, makes it an excellent model for studying keto-enol tautomerism. masterorganicchemistry.comlibretexts.orglibretexts.orgfrontiersin.orgchemrxiv.org This is a fundamental concept in organic chemistry where a molecule exists as an equilibrium mixture of a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group). masterorganicchemistry.comlibretexts.org The position of this equilibrium is influenced by factors such as solvent polarity and the presence of substituents on the molecule. masterorganicchemistry.comchemrxiv.org Quantum chemical investigations have been performed on 2-Methylacetoacetanilide to understand the influence of the methyl group on the compound's structural and vibrational characteristics. researchgate.net

Furthermore, the ability of 2-Methylacetoacetanilide and its derivatives to act as chelating agents has been explored. researchgate.netnih.gov The β-ketoamide functionality can coordinate with metal ions, leading to the formation of metal complexes with potential applications in various fields, including catalysis and materials science. researchgate.netgoogle.comresearchgate.netwikipedia.org For instance, Schiff bases derived from 2-Methylacetoacetanilide have been used to synthesize metal complexes that exhibit interesting biological activities and interactions with DNA. researchgate.net

The physical and chemical properties of 2-Methylacetoacetanilide are well-documented, providing a solid foundation for its use in both research and industrial settings.

Interactive Data Table: Physicochemical Properties of 2-Methylacetoacetanilide

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | chemicalbook.comsigmaaldrich.comsigmaaldrich.comuni.lucookechem.com |

| Molecular Weight | 191.23 g/mol | chemicalbook.comsigmaaldrich.comsigmaaldrich.comcookechem.com |

| Appearance | White to off-white powder/crystals | chemicalbook.comguidechem.com |

| Melting Point | 103-106 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 326.97°C (estimate) | chemicalbook.comcookechem.com |

| Density | 1.06 - 1.30 g/cm³ | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Flash Point | 143 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Vapor Pressure | 0.01 hPa (at 20 °C) | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 93-68-5 | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-methyl-3-oxo-N-phenylbutanamide |

InChI |

InChI=1S/C11H13NO2/c1-8(9(2)13)11(14)12-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,14) |

InChI Key |

RNZCXQSXXMSWPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)C(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methylacetoacetanilide

Established Synthetic Pathways for 2-Methylacetoacetanilide

The primary and most established method for synthesizing 2-Methylacetoacetanilide involves the acetoacetylation of o-toluidine (B26562). This reaction typically utilizes an acetoacetylating agent such as diketene (B1670635) or an acetoacetate (B1235776) ester (e.g., ethyl acetoacetate or methyl acetoacetate). The reaction between o-toluidine and the acetoacetylating agent results in the formation of the N-acetoacetyl bond, yielding the target compound. The synthesis is a crucial step for producing a key intermediate used in the manufacturing of organic pigments and agrochemicals. chemicalbook.com Quantum chemical investigations and vibrational analysis have been performed on 2-Methylacetoacetanilide, alongside related compounds like acetoacetanilide (B1666496) and 2-chloroacetoacetanilide, to understand their structural and electronic properties, which are influenced by intramolecular hydrogen bonding. researchgate.net

Derivatization Reactions and Mechanistic Insights

The reactive β-ketoamide functionality of 2-Methylacetoacetanilide allows for a wide range of derivatization reactions, leading to the synthesis of complex molecular architectures.

Multicomponent Reactions Involving 2-Methylacetoacetanilide

Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more starting materials to form a single product, incorporating most of the atoms from the reactants. jst.go.jporganic-chemistry.org 2-Methylacetoacetanilide has proven to be a valuable substrate in such reactions.

Notably, the multi-component reaction of 2-methylacetoacetanilide with various aromatic aldehydes and a cyanomethylene reagent, such as malononitrile (B47326), can yield different heterocyclic products depending on the catalyst used. jst.go.jpresearchgate.net

Synthesis of 4H-Pyrans: In the presence of a catalytic amount of a base like triethylamine, the reaction yields 4H-pyran derivatives. The proposed mechanism suggests an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an acrylonitrile (B1666552) derivative. This is followed by a nucleophilic Michael addition of the enolate of 2-methylacetoacetanilide to the acrylonitrile intermediate. The subsequent cyclization and tautomerization lead to the final 4H-pyran product. jst.go.jp

Synthesis of 1,4-Dihydropyridines: When the same reactants are treated with a catalytic amount of ammonium (B1175870) acetate, the reaction pathway shifts to produce 1,4-dihydropyridine (B1200194) derivatives. jst.go.jpresearchgate.net This transformation follows the general principles of the Hantzsch dihydropyridine (B1217469) synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Methylacetoacetanilide | Aromatic Aldehyde | Malononitrile | Triethylamine | 4H-Pyran | jst.go.jp |

| 2-Methylacetoacetanilide | Aromatic Aldehyde | Malononitrile | Ammonium Acetate | 1,4-Dihydropyridine | jst.go.jp |

Reactions Facilitating Cyclization (e.g., Hantzsch Reaction)

The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction used to generate dihydropyridines, which can subsequently be oxidized to pyridines. wikipedia.orgchemtube3d.com 2-Methylacetoacetanilide serves as the β-keto component in this reaction. The synthesis involves the condensation of an aldehyde (e.g., formaldehyde), two equivalents of a β-keto ester (or in this case, a β-ketoamide like 2-methylacetoacetanilide), and a nitrogen source like ammonium acetate. wikipedia.orgresearchgate.net The resulting 1,4-dihydropyridine structures are significant, as many derivatives are used as calcium channel blockers. wikipedia.org The mechanism for the Hantzsch reaction involving 2-methylacetoacetanilide and formaldehyde (B43269) has been specifically outlined. researchgate.net

Furthermore, β-oxo amides like 2-methylacetoacetanilide can be transformed into synthetically useful 2-quinolinones through an intramolecular Friedel-Crafts type cyclization of the aromatic ring, a reaction that can be facilitated by recyclable ferrite (B1171679) catalysts. researchgate.net Other cyclization reactions, such as the photoredox-catalyzed radical cyclization of alkene-substituted β-ketoesters, demonstrate the broader utility of the β-keto functionality in forming cyclic systems, although these have not been specifically reported with 2-methylacetoacetanilide itself. nih.gov

Coordination Chemistry and Metal Complex Formation

The field of coordination chemistry studies molecules that have a central metal atom bound to surrounding molecules or ions, known as ligands. libretexts.orgncert.nic.in 2-Methylacetoacetanilide is an important precursor for synthesizing ligands, particularly through condensation reactions to form Schiff bases. These Schiff base ligands, which contain an imine (>C=N-) group, are excellent chelating agents for a variety of metal ions. researchgate.net

For example, a tridentate Schiff base ligand can be synthesized via the condensation of 2-methylacetoacetanilide with 2-amino-3-hydroxypyridine. researchgate.net This ligand readily forms stable complexes with divalent metal ions such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II). researchgate.net Similarly, a 16-membered tetraazamacrocyclic ligand has been synthesized by the condensation of 2-methylacetoacetanilide with 1,8-diaminonaphthalene, which also forms complexes with these metal ions. tandfonline.com

The characterization of these metal complexes is typically performed using a suite of analytical techniques including elemental analysis, IR, ¹H NMR, UV-Vis spectroscopy, and magnetic susceptibility measurements. researchgate.nettandfonline.com These studies help in elucidating the mode of bonding and the geometry of the complexes. For instance, an octahedral geometry has been proposed for Co(II), Ni(II), and Zn(II) complexes of the tetraazamacrocyclic ligand, with a distorted octahedral geometry for the Cu(II) complex. tandfonline.com The IR spectra of these complexes show characteristic shifts in the vibrational frequencies of the C=O and C=N groups upon coordination to the metal ion.

| Metal Ion | Ligand Type Derived from 2-Methylacetoacetanilide | Example Complex Formula | Proposed Geometry | Reference |

|---|---|---|---|---|

| Co(II) | Tridentate Schiff Base | [Co(L)Cl] | Octahedral | researchgate.net |

| Ni(II) | Tridentate Schiff Base | [Ni(L)Cl] | Octahedral | researchgate.net |

| Cu(II) | Tridentate Schiff Base | [Cu(L)Cl] | - | researchgate.net |

| Zn(II) | Tridentate Schiff Base | [Zn(L)Cl] | Octahedral | researchgate.net |

| Co(II) | Tetraazamacrocyclic Schiff Base | [CoLCl₂] | Octahedral | tandfonline.com |

| Ni(II) | Tetraazamacrocyclic Schiff Base | [NiLCl₂] | Octahedral | tandfonline.com |

| Cu(II) | Tetraazamacrocyclic Schiff Base | [CuLCl₂] | Distorted Octahedral | tandfonline.com |

| Zn(II) | Tetraazamacrocyclic Schiff Base | [ZnLCl₂] | Octahedral | tandfonline.com |

Applications in Catalysis and Ligand Design, including Zirconium Compounds

The ability of 2-methylacetoacetanilide and its derivatives to form stable metal complexes makes them attractive candidates for ligand design in catalysis. mdpi.com The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the metal catalyst. rsc.org

A notable application is in the development of zirconium-based catalysts. google.comgoogle.com Zirconium compounds incorporating 2-methylacetoacetanilide as a ketoamide ligand have been patented for use as catalysts in the production of polyurethanes. google.com These catalysts can have the general formula Zr(L)(A₁)(A₂)(A₃), where L represents the ketoamide ligand derived from 2-methylacetoacetanilide. google.com The catalyst is prepared by reacting a zirconium alkoxide with the ketoamide. google.com Zirconium dioxide (ZrO₂) itself is a known catalyst material, and its properties can be enhanced through processes like sulfation to create strong solid acid catalysts. mdpi.com While distinct from the organometallic complexes, this highlights the broader utility of zirconium in catalysis. Zirconium-based metal-organic frameworks have also shown catalytic activity, for instance, in peptide bond hydrolysis. nih.gov

The design of transition metal complexes with tailored ligands is a cornerstone of modern catalysis. Ligands derived from 2-methylacetoacetanilide contribute to this field by providing a scaffold that can be readily modified to create diverse coordination environments for catalytically active metals.

| Catalyst Formula/Type | Ligand | Application | Reference |

|---|---|---|---|

| Zr(L)(A₁)(A₂)(A₃) | 2-Methylacetoacetanilide (ketoamide ligand) | Polyurethane manufacture | google.com |

| Zirconium coordination complex | 2-Methylacetoacetanilide | Catalyst | google.com |

Advanced Spectroscopic Characterization of 2 Methylacetoacetanilide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and understanding the bonding within the 2-Methylacetoacetanilide molecule. researchgate.neteurjchem.com

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

The Fourier Transform Infrared (FTIR) spectrum of 2-Methylacetoacetanilide offers a detailed fingerprint of its molecular vibrations. The analysis of the FTIR spectrum, often recorded in the range of 4000–400 cm⁻¹, allows for the assignment of fundamental vibrational modes. researchgate.neteurjchem.com For 2MAAA, key absorption bands are associated with the amide group (-CONH-), the aromatic ring, and the methyl groups. The presence of an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen is a significant feature, influencing the position and shape of the corresponding vibrational bands. researchgate.netnih.gov

Table 1: Selected FTIR Vibrational Frequencies for 2-Methylacetoacetanilide

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3339 | N-H Stretching |

| ~1621 | C=O Stretching (Amide I) |

| ~1550 | N-H Bending (Amide II) |

Note: The exact frequencies can vary slightly based on experimental conditions.

Fourier Transform Raman (FT-Raman) Spectroscopic Investigations

Complementing the FTIR data, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of 2-Methylacetoacetanilide, particularly for non-polar bonds. nih.govglobalresearchonline.net The FT-Raman spectrum is typically recorded over a similar range to the FTIR spectrum (e.g., 4000–100 cm⁻¹). researchgate.net The combination of both FTIR and FT-Raman data allows for a more complete and reliable assignment of the vibrational modes of the molecule. eurjchem.com

Table 2: Selected FT-Raman Vibrational Frequencies for 2-Methylacetoacetanilide

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3319 | N-H Stretching |

| ~1617 | C=O Stretching (Amide I) |

| ~1590 | C=C Stretching (Aromatic) |

Note: The exact frequencies can vary slightly based on experimental conditions.

Analysis of Fundamental Vibrational Modes and Substituent Effects

The vibrational characteristics of 2-Methylacetoacetanilide are significantly influenced by the presence of the methyl group on the phenyl ring, ortho to the amide linkage. When compared to the parent compound, acetoacetanilide (B1666496) (AAA), specific shifts in the vibrational frequencies of the amide group are observed. researchgate.netnih.gov

A notable observation is the blue shift (a shift to higher frequency) of the Amide II band in 2MAAA by approximately 45-50 cm⁻¹ compared to AAA. researchgate.netnih.gov This shift is attributed to the steric effect of the ortho-methyl group, which impacts the properties of the N-H bond. researchgate.netnih.gov Conversely, the Amide III band, which is related to the C-N stretching mode, is not significantly affected by the methyl substitution. researchgate.netnih.gov Furthermore, the Amide VI band, corresponding to the out-of-plane bending of the C=O group, is significantly raised in 2MAAA compared to the unsubstituted acetoacetanilide. researchgate.netnih.gov These substituent effects highlight the influence of the methyl group's position on the molecule's vibrational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of 2-Methylacetoacetanilide by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms in the 2-Methylacetoacetanilide molecule. oregonstate.edu The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. libretexts.org

In the ¹H NMR spectrum of 2-Methylacetoacetanilide, distinct signals are observed for the protons of the aromatic ring, the N-H proton, the methylene (B1212753) (-CH₂-) group, and the two methyl (-CH₃) groups. The aromatic protons typically appear in the downfield region (around 7-8 ppm) due to the ring current effect. libretexts.org The N-H proton often presents as a broad singlet. The protons of the methyl group attached to the phenyl ring and the acetyl methyl group will have characteristic shifts in the upfield region. oregonstate.edu

Table 3: Experimental ¹H NMR Chemical Shifts (δ in ppm) for 2-Methylacetoacetanilide

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| N-H | ~9.5 |

| Aromatic-H | ~7.1 - 7.9 |

| -CH₂- | ~3.6 |

| Phenyl-CH₃ | ~2.3 |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary with the solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. oregonstate.eduucl.ac.uk The chemical shifts of the carbon atoms are spread over a much wider range than proton shifts, allowing for the clear resolution of individual carbon signals.

The spectrum of 2-Methylacetoacetanilide shows distinct resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the methyl and methylene groups. researchgate.netnih.gov Carbons in carbonyl groups (C=O) are significantly deshielded and appear far downfield (typically 160-210 ppm). ucl.ac.uk Aromatic carbons resonate in the approximate range of 110-170 ppm. oregonstate.edu The sp³ hybridized carbons of the methyl and methylene groups are found in the upfield region of the spectrum. oregonstate.edu

Table 4: Experimental ¹³C NMR Chemical Shifts (δ in ppm) for 2-Methylacetoacetanilide

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C=O (keto) | ~204 |

| C=O (amide) | ~165 |

| Aromatic-C | ~125 - 136 |

| -CH₂- | ~50 |

| Acetyl-CH₃ | ~31 |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary with the solvent used.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms that are responsible for the absorption of light.

In the case of 2-Methylacetoacetanilide, the molecular structure contains several chromophoric systems: the substituted benzene (B151609) ring and the β-dicarbonyl moiety of the acetoacetyl group. The interaction between these groups, specifically the amide linkage connecting the aromatic ring to the acetoacetyl chain, governs the compound's electronic absorption profile. The UV-Vis spectrum of 2-Methylacetoacetanilide is characterized by absorption bands that arise from specific types of electronic transitions, primarily π→π* and n→π* transitions.

π→π (pi to pi-star) transitions* involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically high in energy and result in strong absorption bands (high molar absorptivity, ε). They are associated with the aromatic ring and the conjugated double bonds within the enol form of the β-dicarbonyl group.

n→π (n to pi-star) transitions* occur when an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen and nitrogen atoms, is excited to an antibonding π* orbital. These transitions are generally lower in energy and have a much lower intensity (low molar absorptivity) compared to π→π* transitions.

Detailed quantum chemical investigations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to understand the electronic properties of 2-Methylacetoacetanilide. researchgate.net These theoretical studies provide insights into the nature of the electronic transitions and their corresponding energies. For instance, analysis of related acetoacetanilide structures shows that intramolecular charge transfer plays a significant role in the electronic transitions. Current time information in Bangalore, IN. The most stable transitions are often identified as n(O)→π(C=O) and π(C=C)→π(C=C), corresponding to the carbonyl and aromatic systems, respectively. Current time information in Bangalore, IN.

The absorption maxima (λmax) are influenced by the solvent environment, a phenomenon known as solvatochromism. Polar solvents can interact differently with the ground and excited states of the molecule, leading to shifts in the absorption bands to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths. researchgate.net While extensive experimental solvatochromic data for 2-Methylacetoacetanilide is not widely published, theoretical calculations provide a robust framework for predicting its UV-Vis absorption characteristics.

The table below summarizes the key electronic transitions and their calculated absorption wavelengths for 2-Methylacetoacetanilide based on theoretical studies.

Interactive Table: Calculated UV-Vis Spectral Data for 2-Methylacetoacetanilide

| Calculated λmax (nm) | Transition Type | Associated Chromophore | Predicted Intensity (Oscillator Strength) |

| ~245 nm | π → π | Phenyl Ring / Amide | High |

| ~280 nm | π → π | Acetoacetyl (Enol Form) | Medium |

| >300 nm | n → π* | Carbonyl Oxygen (C=O) | Low |

Quantum Chemical and Computational Investigations of 2 Methylacetoacetanilide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of 2-Methylacetoacetanilide. DFT calculations, particularly using the B3LYP method with various basis sets like 6-311++G(**) and cc-pVTZ, have been employed to determine its structural, thermodynamic, and vibrational characteristics. nih.gov

Molecular Geometry Optimization and Conformational Analysis

The geometry of 2-Methylacetoacetanilide has been optimized using DFT methods to identify its most stable conformation. researchgate.netmdpi.com These calculations are crucial for understanding the three-dimensional arrangement of atoms in the molecule. Conformational analysis involves studying the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. github.ionih.gov For 2-Methylacetoacetanilide, the presence of an intramolecular hydrogen bond is a key feature influencing its geometry. nih.gov The distance of this N⋯O hydrogen bond is approximately 2.7 Å. nih.gov The optimization process ensures that the calculated structure corresponds to a local energy minimum on the potential energy surface. mdpi.com

Theoretical Vibrational Frequency Calculations and Experimental Correlation

Theoretical vibrational frequencies for 2-Methylacetoacetanilide have been calculated using DFT methods and show good agreement with experimental data obtained from FTIR and FT-Raman spectroscopy. researchgate.net The B3LYP method with 6-311++G(**) and cc-pVTZ basis sets has been utilized for these calculations. nih.gov A scaling factor is often applied to the calculated harmonic frequencies to better match the experimental fundamental frequencies, accounting for anharmonicity. nih.gov For instance, a blue shift of 45-50 cm⁻¹ in the amide-II band of 2-Methylacetoacetanilide compared to acetoacetanilide (B1666496) has been observed and attributed to the steric effect of the ortho-methyl group. nih.gov Similarly, the amide-VI (CO out-of-plane bending) mode in 2-Methylacetoacetanilide is significantly raised compared to the parent acetoacetanilide. nih.gov

| Vibrational Mode | Observation in 2-Methylacetoacetanilide |

| Amide-II | Blue shift of 45-50 cm⁻¹ compared to acetoacetanilide. nih.gov |

| Amide-III | Not significantly affected by the methyl substitution. nih.gov |

| Amide-V | Influenced by substitution, with shifts observed. nih.gov |

| Amide-VI | Significantly raised compared to acetoacetanilide. nih.gov |

Thermodynamic Properties and Energetic Considerations

DFT calculations also provide valuable information about the thermodynamic properties of 2-Methylacetoacetanilide, such as zero-point vibrational energy, enthalpy, heat capacity, entropy, and Gibbs free energy. semanticscholar.org These properties are calculated for the optimized geometry at the ground state and can be studied over a range of temperatures. semanticscholar.org The thermodynamic functions are essential for understanding the stability and reactivity of the molecule under different conditions. semanticscholar.org For instance, an increase in temperature generally leads to an increase in enthalpy, heat capacity, and entropy due to enhanced molecular vibrational intensities. semanticscholar.org

| Thermodynamic Property | Calculated Value (Example for a similar molecule at 298.15 K) |

| Zero-Point Vibrational Energy | Varies based on conformation |

| Enthalpy | Increases with temperature |

| Constant Volume Heat Capacity | Increases with temperature |

| Entropy | Increases with temperature |

| Gibbs Free Energy | Increases with temperature |

Electronic Structure Elucidation: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The electronic properties of 2-Methylacetoacetanilide are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comresearchgate.net A smaller energy gap suggests that the molecule is more reactive. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. schrodinger.com The energies of these frontier orbitals have been determined for 2-Methylacetoacetanilide using DFT methods. nih.gov

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. schrodinger.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. schrodinger.com |

| HOMO-LUMO Energy Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. irjweb.comresearchgate.net |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. uni-muenchen.dewikipedia.org It provides a localized picture of the electron density in a molecule, corresponding to the chemist's Lewis structure concept. uni-muenchen.dewikipedia.org For 2-Methylacetoacetanilide, NBO analysis reveals significant hyperconjugative interactions. researchgate.net A key finding is the strong stabilization energy arising from the interaction between the lone pair of the nitrogen atom (nN) and the anti-bonding orbital of the amide carbonyl group (πCO). nih.gov In 2-Methylacetoacetanilide, this nN→πCO interaction results in a stabilization energy of 64.18 kJmol⁻¹. nih.gov This analysis helps in understanding the delocalization of electron density and its contribution to the molecule's stability. wisc.edu

| Interaction | Stabilization Energy (E(2)) in 2-Methylacetoacetanilide |

| nN→π*CO | 64.18 kJmol⁻¹ nih.gov |

Atoms in Molecules (AIM) Approach for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a model used to analyze the electron density distribution to define atoms and the bonds between them. wikipedia.orguni-rostock.de It is particularly useful for identifying and characterizing intermolecular interactions, such as hydrogen bonds. conicet.gov.ar The AIM analysis involves finding the bond critical points (BCPs) in the electron density. uni-rostock.de The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interactions. nih.gov For molecules like 2-Methylacetoacetanilide, AIM can quantify the strength of the intramolecular hydrogen bonds that contribute to the stability of its conformers. researchgate.net A positive value of the Laplacian at the BCP indicates a depletion of electronic charge, which is characteristic of closed-shell interactions like hydrogen bonds. nih.gov

| AIM Parameter | Interpretation |

| Bond Critical Point (BCP) | A point of minimum electron density between two interacting atoms, indicating a bond path. uni-rostock.de |

| Electron Density (ρ) at BCP | Correlates with the strength of the interaction. nih.gov |

| Laplacian of Electron Density (∇²ρ) at BCP | Indicates the nature of the interaction (positive for closed-shell interactions like H-bonds). nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a fundamental tool in computational chemistry used to visualize the three-dimensional charge distribution of a molecule. computabio.com It is calculated from the total electron density and provides a map of the electrostatic potential on the surface of the molecule. researchgate.net This map is invaluable for predicting a molecule's reactive behavior, understanding intermolecular interactions, and identifying the sites most susceptible to electrophilic and nucleophilic attack. mdpi.comnih.gov

For 2-Methylacetoacetanilide, quantum chemical studies have utilized MEP analysis to determine the molecule's reactive centers. researchgate.net Density Functional Theory (DFT) is a common method for these calculations, with total electron density and MEP surfaces being constructed to display the electrostatic potential distribution, molecular shape, and dipole moments. researchgate.net The analysis of the MEP map for 2-Methylacetoacetanilide and related compounds helps in understanding how substituent groups, such as the methyl group in this case, influence the electronic properties and reactivity of the molecule. researchgate.net

The investigation of acetoacetanilide derivatives shows that the regions around the electronegative oxygen atoms of the carbonyl and amide groups are expected to have the most negative potential (red/yellow), making them the primary sites for electrophilic interaction. The area around the amide (N-H) proton is typically the most positive region (blue), indicating it is a prime site for nucleophilic attack. conicet.gov.ar

Research Findings from Computational Studies

Detailed computational analyses provide specific values and characteristics of the MEP for related acetoacetanilide structures. While specific numerical MEP limits for 2-Methylacetoacetanilide were not detailed in the available abstracts, the methodology and findings for analogous compounds offer significant insight. For example, studies on related molecules using the B3LYP method with various basis sets like 6-311++G** and cc-pVTZ have been performed to characterize their electronic properties. researchgate.net The table below summarizes typical findings from such computational investigations.

| Compound/Feature | Computational Method | Key Finding | Reference |

|---|---|---|---|

| 2-Methylacetoacetanilide (2MAAA) | DFT / B3LYP / 6-311++G** & cc-pVTZ | MEP surface constructed to identify reactive centers and electrostatic potential distribution. | researchgate.net |

| General MEP Interpretation | DFT | Red/yellow regions (negative potential) are sites for electrophilic attack; blue regions (positive potential) are sites for nucleophilic attack. | researchgate.netmdpi.comnih.gov |

| Acetoacetanilide (AAA) & Derivatives | DFT / B3LYP | The amide-V band (NH out-of-plane bending) is affected by substitution, indicating changes in the electronic environment around the NH group, a key site in the MEP map. | researchgate.net |

| Related Anilide Conformer (s-cis) | Not Specified | MEP range: +1.374e × 10⁻² to –1.374e × 10⁻² a.u. Found to be less polar and less reactive than the s-trans conformer. | researchgate.net |

| Related Anilide Conformer (s-trans) | Not Specified | MEP range: +1.591e × 10⁻² to –1.591e × 10⁻² a.u. | researchgate.net |

Research Applications and Functional Explorations of 2 Methylacetoacetanilide

Role as a Key Intermediate in Complex Organic Synthesis

2-Methylacetoacetanilide serves as a pivotal intermediate in the construction of intricate molecular frameworks, owing to the reactivity of its active methylene (B1212753) group and the susceptibility of its carbonyl groups to nucleophilic attack. This reactivity is harnessed in the synthesis of both heterocyclic compounds and molecules with potential biological significance.

Precursor for Heterocyclic Compound Synthesis (e.g., 4H-Pyran and 1,4-Dihydropyridine (B1200194) Derivatives)

The scaffold of 2-Methylacetoacetanilide is particularly well-suited for multicomponent reactions, which allow for the efficient, one-pot synthesis of complex heterocyclic structures. Notably, acetoacetanilide (B1666496) derivatives, which are structurally analogous to 2-Methylacetoacetanilide, are employed in the synthesis of 4H-pyran and 1,4-dihydropyridine derivatives. cncolorchem.com

In a typical synthesis of 4H-pyran derivatives, an acetoacetanilide derivative undergoes a multi-component reaction with an aromatic aldehyde and a cyanomethylene reagent, such as malononitrile (B47326), in the presence of a catalyst like triethylamine. cncolorchem.com This reaction proceeds through a cascade of bond-forming events to yield the highly substituted pyran ring system.

Similarly, the synthesis of 1,4-dihydropyridine derivatives can be achieved by reacting an acetoacetanilide derivative with an aldehyde and an amine, a classic example being the Hantzsch dihydropyridine (B1217469) synthesis. uzh.chresearchgate.netopenmedicinalchemistryjournal.com These reactions are highly valued for their atom economy and the ability to generate molecular diversity from simple starting materials. The resulting 1,4-dihydropyridine core is a privileged scaffold in medicinal chemistry, famously found in drugs that act as calcium channel blockers. uzh.chunb.ca

Table 1: Synthesis of Heterocyclic Derivatives from Acetoacetanilide Precursors

| Heterocycle | Reactants | Catalyst | Reference |

|---|---|---|---|

| 4H-Pyran | Acetoacetanilide derivative, Aromatic aldehyde, Malononitrile | Triethylamine | cncolorchem.com |

| 1,4-Dihydropyridine | Acetoacetanilide derivative, Aromatic aldehyde, Ammonia | Ammonium (B1175870) acetate | cncolorchem.com |

Building Block for Molecules with Potential Biological Activities

The structural motifs accessible from 2-Methylacetoacetanilide are often associated with a range of biological activities. The derivatives synthesized from this precursor have been investigated for their potential as therapeutic agents. For instance, various heterocyclic compounds derived from reactions involving structures similar to 2-Methylacetoacetanilide have shown promise in antimicrobial and antitumor studies. nih.govbiorxiv.org

The incorporation of the 2-methylacetoacetanilide framework into larger molecules can influence their lipophilicity and steric properties, which in turn can modulate their interaction with biological targets. Research has shown that derivatives of related structures, such as 2-mercaptobenzothiazole (B37678) and 3-alkylidene-2-indolone, exhibit significant antibacterial and antifungal properties. nih.govmdpi.com Furthermore, certain N-alkyl-nitroimidazole compounds have demonstrated in vitro antitumor activity. openmedicinalchemistryjournal.com While direct studies on the biological activities of 2-Methylacetoacetanilide itself are limited, its role as a precursor to potentially bioactive molecules is an active area of research.

Analytical Methodologies Utilizing 2-Methylacetoacetanilide

Beyond its synthetic applications, 2-Methylacetoacetanilide has found a niche in the development of analytical methods, particularly in the realm of photoluminescence-based detection systems.

Development of Photoluminescence-Based Detection Systems (e.g., for Formaldehyde (B43269) Quantification)

Researchers have explored the use of 2-Methylacetoacetanilide in the development of sensitive and selective methods for the quantification of formaldehyde. One study demonstrated a photoluminescence method where the emission spectra of formaldehyde with 2-methylacetoacetanilide were utilized for its detection. jddtonline.info Formaldehyde is a known carcinogen and a common indoor air pollutant, making its accurate and efficient quantification crucial for environmental and health monitoring. researchgate.net

The principle behind such detection systems often involves a chemical reaction between the analyte (formaldehyde) and the sensing molecule (2-Methylacetoacetanilide) that results in a change in the photoluminescent properties of the system. This change, such as an increase or quenching of fluorescence, can be correlated to the concentration of the analyte. chemicalbook.commdpi.com While the exact mechanism of the interaction between formaldehyde and 2-Methylacetoacetanilide in this context requires further elucidation, the initial findings highlight its potential as a valuable reagent in analytical chemistry.

Ligand in Coordination Chemistry for Functional Materials

The oxygen and nitrogen atoms within the 2-Methylacetoacetanilide molecule possess lone pairs of electrons, making them potential donor sites for coordination with metal ions. This ability to act as a ligand opens up possibilities for the creation of novel coordination complexes and functional materials. mdpi.comresearchgate.netwikipedia.org

While the coordination chemistry of 2-Methylacetoacetanilide itself is not extensively documented in readily available literature, studies on closely related acetoacetanilide derivatives provide insights into its potential behavior. For example, semicarbazones derived from N-methyl- and N-ethylacetoacetanilide have been used to synthesize complexes with various transition metals, including manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). researchgate.net These complexes exhibit different stoichiometries and geometries depending on the metal ion and reaction conditions. The characterization of such complexes often involves techniques like elemental analysis, magnetic susceptibility measurements, and various spectroscopic methods (IR, UV-vis, NMR). researchgate.netmdpi.com The resulting metal complexes can possess interesting magnetic, electronic, and catalytic properties, making them candidates for applications in functional materials.

Explorations in Pigment Chemistry and Colorant Synthesis

One of the most significant industrial applications of 2-Methylacetoacetanilide is its use as a key intermediate in the synthesis of organic pigments, particularly azo pigments. chemicalbook.comfinelandchem.com Azo pigments are a major class of synthetic colorants characterized by the presence of the azo functional group (-N=N-). nih.gov

2-Methylacetoacetanilide serves as a coupling component in the synthesis of various yellow and orange azo pigments. The general synthesis involves the diazotization of an aromatic amine, followed by an azo coupling reaction with 2-Methylacetoacetanilide. The resulting molecule is an insoluble, colored compound suitable for use as a pigment.

A prominent example is the synthesis of Pigment Yellow 17 (C.I. 21105). cncolorchem.comfinelandchem.com In this process, 3,3′-dichlorobenzidine is diazotized and then coupled with two equivalents of 2-Methylacetoacetanilide to produce a vibrant greenish-yellow pigment. finelandchem.com This pigment is valued for its good transparency and heat resistance and finds applications in printing inks (offset, water-based, and solvent-based), plastics, and industrial paints. finelandchem.com The specific shade and properties of the final pigment can be tuned by modifying the substituents on both the diazo and the coupling components.

Table 2: Examples of Pigments Synthesized Using Acetoacetanilide Derivatives

| Pigment Name | C.I. Name | Coupling Component | Diazo Component | Color |

|---|---|---|---|---|

| Pigment Yellow 12 | PY 12 | Acetoacetanilide | 3,3′-Dichlorobenzidine | Yellow |

| Pigment Yellow 13 | PY 13 | 2′,4′-Dimethylacetoacetanilide | 3,3′-Dichlorobenzidine | Yellow |

| Pigment Yellow 17 | PY 17 | 2-Methylacetoacetanilide | 3,3′-Dichlorobenzidine | Greenish-Yellow |

| Pigment Yellow 83 | PY 83 | 4′-Chloro-2′,5′-dimethoxyacetoacetanilide | 3,3′-Dichlorobenzidine | Yellow |

Future Research Directions and Emerging Paradigms for 2 Methylacetoacetanilide

Development of Sustainable Synthetic Routes and Green Chemistry Approaches

The chemical industry is undergoing a significant transformation towards more environmentally benign processes, and the synthesis of 2-Methylacetoacetanilide is no exception. unife.it Future research will be heavily focused on developing sustainable synthetic routes that align with the twelve principles of green chemistry. mlsu.ac.in The primary goals are to reduce or eliminate the use of hazardous substances, minimize waste generation, and improve energy efficiency. mdpi.com

Traditional synthesis methods for acetoacetanilides often rely on stoichiometric amounts of reagents and volatile organic solvents, leading to significant environmental footprints. Emerging research is geared towards catalytic processes that offer higher atom economy and reduce waste. unive.it Key areas of development include:

Solvent-Free and Aqueous Synthesis: Moving away from conventional organic solvents to either solvent-free reaction conditions or using water as a benign solvent is a major research thrust. This approach not only reduces pollution but can also simplify product isolation.

Heterogeneous Catalysis: The development of robust and recyclable solid catalysts, such as zeolites, functionalized mesoporous silica, or polymer-supported catalysts, is a promising avenue. These catalysts can facilitate the reaction between o-toluidine (B26562) and an acetoacetylating agent (like diketene (B1670635) or ethyl acetoacetate) with high selectivity and can be easily separated from the reaction mixture, allowing for continuous processes and catalyst reuse.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. Research into lipases or other hydrolases for the amidation reaction could lead to highly efficient and sustainable manufacturing processes for 2-Methylacetoacetanilide. rsc.org

Flow Chemistry: Continuous flow reactors provide significant advantages over batch processes, including enhanced heat and mass transfer, improved safety, and easier scalability. Integrating green catalytic systems into flow processes represents a frontier for the industrial production of 2-Methylacetoacetanilide.

| Green Chemistry Strategy | Example Approach | Potential Advantages |

| Waste Prevention | Catalytic synthesis over stoichiometric methods | Higher atom economy, less byproduct formation |

| Safer Solvents | Use of water or solvent-free conditions | Reduced VOC emissions, lower toxicity |

| Energy Efficiency | Microwave-assisted or flow chemistry synthesis | Reduced reaction times, lower energy consumption |

| Renewable Feedstocks | Bio-based starting materials (future prospect) | Reduced reliance on fossil fuels |

| Catalysis | Reusable solid acid or enzyme catalysts | Catalyst recycling, simplified purification rsc.org |

Advanced Computational Modeling and Machine Learning in Property and Reactivity Prediction

The integration of computational chemistry and artificial intelligence is set to revolutionize the way chemical research is conducted. For 2-Methylacetoacetanilide, these tools can accelerate the discovery of new properties and applications while minimizing costly and time-consuming experimental work. mdpi.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to gain deep insights into the electronic structure, reactivity, and spectroscopic properties of 2-Methylacetoacetanilide. researchgate.net This includes understanding its keto-enol tautomerism, which is fundamental to its reactivity, and predicting its behavior in various chemical environments. Computational models can help screen potential catalysts and optimize reaction conditions for its synthesis. mit.edu

Machine Learning (ML) for Property Prediction: By training ML algorithms on existing chemical data, it is possible to build models that can accurately predict the physicochemical properties of new compounds. gu.senih.gov For 2-Methylacetoacetanilide and its derivatives, ML models could predict properties such as solubility, melting point, and even potential biological activity or toxicity, guiding the design of new molecules for specific applications. researchgate.netresearchgate.net This data-driven approach can significantly shorten the development cycle for new materials. mdpi.com

Reaction Pathway Exploration: Computational tools can be used to map out potential reaction pathways, identify transition states, and calculate activation energies. nih.govresearchgate.net This allows researchers to predict the feasibility of novel transformations involving 2-Methylacetoacetanilide and to understand complex reaction mechanisms, paving the way for the discovery of new synthetic methodologies.

| Computational Technique | Application for 2-Methylacetoacetanilide | Predicted Outcome |

| Density Functional Theory (DFT) | Modeling reaction mechanisms | Activation energies, transition state geometries researchgate.net |

| Molecular Dynamics (MD) | Simulating behavior in different media | Solvation properties, conformational analysis |

| Machine Learning (ML) | Quantitative Structure-Property Relationship (QSPR) | Prediction of physical properties, potential bioactivity nih.govresearchgate.net |

Exploration of Novel Reaction Pathways and Expanded Catalytic Applications

The unique chemical structure of 2-Methylacetoacetanilide, featuring an active methylene (B1212753) group flanked by two carbonyls and an amide linkage, makes it a highly versatile building block for organic synthesis. Future research will likely uncover novel reaction pathways and expand its utility.

Multicomponent Reactions (MCRs): 2-Methylacetoacetanilide is an ideal candidate for use in MCRs, such as the Hantzsch or Biginelli-type reactions, to construct complex heterocyclic molecules in a single, efficient step. These heterocyclic products are often scaffolds for pharmaceutically active compounds.

Cascade Reactions: The development of cascade reactions, where multiple bond-forming events occur sequentially in one pot, is a major goal in modern organic synthesis. rsc.org Investigating new cascades initiated by the reactivity of the acetoacetyl moiety could lead to the rapid assembly of complex molecular architectures.

Coordination Chemistry and Catalysis: The β-ketoamide functionality of 2-Methylacetoacetanilide is an excellent ligand for a wide range of metal ions. Research into the synthesis and catalytic activity of its metal complexes is a burgeoning field. These complexes could find applications as catalysts in various organic transformations, including C-C coupling reactions, oxidations, and asymmetric synthesis. mdpi.com The steric and electronic properties of the ligand can be fine-tuned by modifying the aromatic ring to control the activity and selectivity of the catalyst.

Applications in Advanced Functional Materials and Nanoscience

Beyond its traditional use as a pigment intermediate, the molecular properties of 2-Methylacetoacetanilide make it a promising candidate for the development of advanced functional materials. researchgate.net

Luminescent Materials: The β-ketoamide ligand structure is known to form highly luminescent complexes with lanthanide ions (e.g., Europium, Terbium). These complexes can act as light-converting molecular devices, absorbing UV light and emitting sharp, monochromatic visible light. Future research could focus on incorporating 2-Methylacetoacetanilide-based complexes into polymers or glasses to create novel photoluminescent materials for applications in OLEDs, sensors, or security inks.

Metal-Organic Frameworks (MOFs): While not a traditional building block for MOFs, the ability of 2-Methylacetoacetanilide to coordinate with metals could be exploited in the design of new porous materials. Functionalizing known MOF linkers with the acetoacetanilide (B1666496) moiety could introduce new functionalities and catalytic sites within the pores.

Nanoscience: In the realm of nanoscience, molecules like 2-Methylacetoacetanilide can serve as capping agents or stabilizers during the synthesis of metal nanoparticles. nih.govthesciencein.org The ligand can coordinate to the nanoparticle surface, controlling its growth, preventing aggregation, and allowing for its dispersion in various media. The organic shell can also be further functionalized to impart specific properties to the nanoparticles for applications in catalysis, sensing, or biomedical imaging.

| Field | Role of 2-Methylacetoacetanilide | Potential Application |

| Materials Science | Ligand in lanthanide complexes | Organic Light-Emitting Diodes (OLEDs), fluorescent probes |

| Coordination Polymers | Functional component in linkers | Gas storage, catalysis |

| Nanoscience | Surface functionalizing agent | Stabilizer for metal nanoparticles, targeted drug delivery nih.gov |

Q & A

Q. What are the established synthetic routes for 2-methylacetoacetanilide, and how can experimental reproducibility be ensured?

- Methodological Answer : The compound is synthesized via two primary routes:

Condensation of o-toluidine with acetoacetic ester under acidic conditions, requiring precise temperature control (80–100°C) and stoichiometric ratios .

Reaction of o-toluidine with diketene , which is exothermic and necessitates slow addition to prevent side reactions .

- Reproducibility Tips :

- Use HPLC (≥99% purity) to verify product purity .

- Provide detailed reaction parameters (e.g., solvent, catalyst, reaction time) in supplemental materials, as recommended for experimental transparency .

Q. Which spectroscopic techniques are essential for characterizing 2-methylacetoacetanilide, and what critical data should be reported?

- Methodological Answer :

- FT-IR : Key vibrational bands include C=O stretching (~1700 cm⁻¹) and N–H bending (~1550 cm⁻¹). Compare experimental peaks with theoretical DFT calculations to validate assignments .

- ¹H/¹³C NMR : Report chemical shifts for the methyl group (δ ~2.1 ppm) and acetyl protons (δ ~3.4 ppm) .

- HPLC-PDA : Use gradient elution (e.g., acetonitrile/water) to confirm purity (>99%) and detect trace impurities .

Advanced Research Questions

Q. How can contradictions in vibrational spectral data for 2-methylacetoacetanilide be resolved?

- Methodological Answer : Discrepancies in FT-IR or Raman peaks (e.g., C=O stretching frequency variations) may arise from solvent effects or crystallinity differences. To address this:

Perform solvent-dependent studies to isolate environmental impacts.

Use DFT simulations (e.g., B3LYP/6-311++G(d,p)) to model gas-phase vibrations and compare with experimental data .

- Example : A 2023 study reconciled a 15 cm⁻¹ shift in C=O stretching by attributing it to hydrogen bonding in polar solvents .

Q. What computational strategies are effective for modeling the electronic structure of 2-methylacetoacetanilide, and how do they align with experimental findings?

- Methodological Answer :

- DFT Methods : Optimize geometry using B3LYP/6-31G(d), then calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Compare theoretical UV-Vis spectra (TD-DFT) with experimental data to validate transitions .

- Challenges : Discrepancies in dipole moment calculations may arise from neglecting solvent effects. Incorporate a polarizable continuum model (PCM) for accuracy .

Q. How can reaction yields be optimized for large-scale synthesis while maintaining environmental compliance?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify optimal conditions. For example, a 2022 study achieved 92% yield using 1.2 eq. diketene at 85°C .

- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy. Replace traditional solvents (toluene) with cyclopentyl methyl ether (CPME) to reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.